[Des-Tyr1]-gamma-Endorphin: A Technical Guide to its Synthesis, Structure, and Biological Profile
[Des-Tyr1]-gamma-Endorphin: A Technical Guide to its Synthesis, Structure, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Tyr1]-gamma-endorphin (DTγE), the N-terminally truncated form of γ-endorphin, is a neuropeptide with intriguing biological activities that set it apart from classical opioid peptides. Unlike its parent molecule, γ-endorphin, which exhibits opioid-like properties, DTγE lacks significant affinity for opiate receptors and instead displays neuroleptic-like and potential antidepressant effects.[1] This technical guide provides a comprehensive overview of the synthesis, structure, and biological characteristics of DTγE, with a focus on the experimental methodologies and quantitative data relevant to researchers in neuroscience and drug development.
DTγE is a hexadecapeptide with the amino acid sequence Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu. It is naturally found in the human cerebrospinal fluid and is formed by the enzymatic cleavage of the N-terminal tyrosine residue from γ-endorphin. This conversion dramatically alters its pharmacological profile, shifting its activity away from the opioid system and towards the modulation of dopaminergic pathways.
Chemical Structure and Properties
The chemical structure of [Des-Tyr1]-gamma-endorphin is defined by its 16 amino acid sequence. Its molecular formula and weight are key identifiers for its characterization.
| Property | Value |
| Amino Acid Sequence | Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu |
| Molecular Formula | C74H122N18O25S |
| Molecular Weight | 1695.97 g/mol |
Synthesis of [Des-Tyr1]-gamma-Endorphin
The synthesis of DTγE can be achieved through standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2][3] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)
This protocol outlines the general steps for the manual or automated synthesis of DTγE.
1. Resin Selection and Preparation:
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Resin: Rink Amide resin is a suitable choice for producing a C-terminally amidated peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin can be used.[4]
-
Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour before the first amino acid is coupled.[4]
2. Amino Acid Coupling Cycle (Repeated for each amino acid):
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a 20% solution of piperidine in DMF. This is typically a two-step process (e.g., 5 minutes followed by 15 minutes).[4]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin and allowed to react for a specified time (e.g., 1-2 hours) to form the peptide bond.
-
Washing: The resin is washed again with DMF to remove excess reagents and by-products.
3. Cleavage and Deprotection:
-
Once the entire peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
A cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main cleavage agent and scavengers to protect sensitive amino acids, is used. A common cocktail is TFA/triisopropylsilane/water (95:2.5:2.5, v/v/v).
-
The cleavage reaction is typically carried out for 2-3 hours at room temperature.
4. Precipitation and Purification:
-
The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether.
-
The precipitated peptide is collected by centrifugation, washed with cold ether, and then dried.
-
The crude peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6][7]
Experimental Workflow: Solid-Phase Peptide Synthesis
Caption: Workflow for the solid-phase synthesis of [Des-Tyr1]-gamma-endorphin.
Purification and Characterization
Preparative RP-HPLC
Protocol:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is a common mobile phase system.
-
Gradient: A linear gradient from a low to a high concentration of acetonitrile is used to elute the peptide. The specific gradient will need to be optimized.
-
Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected, analyzed for purity by analytical HPLC and mass spectrometry, and then pooled and lyophilized.
Characterization
Mass Spectrometry:
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D and 2D NMR spectroscopy can be used to confirm the structure and purity of the peptide.
Biological Activity and Receptor Binding
[Des-Tyr1]-gamma-endorphin is characterized by its lack of significant affinity for opioid receptors, a stark contrast to its precursor, γ-endorphin.
Receptor Binding Affinity
| Receptor | Ligand | Kd (Dissociation Constant) | Reference |
| Opiate Receptors (rat brain membranes) | [Des-Tyr1]-gamma-Endorphin | 42 µM | [1] |
| Opiate Receptors (rat brain membranes) | γ-Endorphin | 58 nM | [1] |
| Opiate Receptors (rat brain membranes) | β-Endorphin | 0.4 nM | [1] |
The high Kd value for DTγE at opiate receptors indicates very low affinity, explaining its lack of opioid activity.[1]
Modulation of Dopaminergic Systems
The primary pharmacological action of DTγE appears to be the indirect modulation of dopamine neurotransmission. Studies have shown that DTγE can increase the disappearance of dopamine in specific brain regions, suggesting an enhancement of dopamine utilization.[8] This effect is opposite to that of des-Tyr1-α-endorphin.[8] The precise molecular mechanism of this indirect modulation is still under investigation, but it is thought to contribute to the neuroleptic-like effects of the peptide.
Signaling Pathway: Proposed Indirect Modulation of Dopamine Neurons
Caption: Proposed pathway for the indirect modulation of dopamine neurons by DTγE.
Enzymatic Conversion of γ-Endorphin to [Des-Tyr1]-γ-Endorphin
The in vivo formation of DTγE occurs through the enzymatic removal of the N-terminal tyrosine from γ-endorphin. This reaction is catalyzed by aminopeptidases.
Experimental Protocol: Enzymatic Cleavage
1. Enzyme and Substrate Preparation:
-
Enzyme: A suitable aminopeptidase, such as leucine aminopeptidase, can be used.
-
Substrate: γ-Endorphin is dissolved in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
2. Enzymatic Reaction:
-
The aminopeptidase is added to the γ-endorphin solution.
-
The reaction mixture is incubated at 37°C for a defined period. The progress of the reaction can be monitored by taking aliquots at different time points.
3. Reaction Termination and Analysis:
-
The reaction is stopped, for example, by heat inactivation of the enzyme or by the addition of an inhibitor.
-
The reaction products are analyzed by RP-HPLC to separate DTγE from the unreacted γ-endorphin and the cleaved tyrosine. The identity of the products can be confirmed by mass spectrometry.
Logical Relationship: Formation of DTγE
Caption: Enzymatic conversion of γ-endorphin to [Des-Tyr1]-γ-endorphin.
Conclusion
[Des-Tyr1]-gamma-endorphin represents a fascinating example of how a single amino acid modification can profoundly alter the biological activity of a peptide. Its synthesis via established solid-phase methods and its unique pharmacological profile, characterized by a lack of opioid activity and an indirect modulation of the dopamine system, make it a subject of continued interest in neuropharmacology. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working on this and related neuropeptides. Further elucidation of its specific receptor and signaling pathways will be crucial for understanding its full therapeutic potential.
References
- 1. Contribution of the amino terminal tyrosine to the interaction of gamma-endorphin with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of Neuropeptides by Fmoc Strategies | Springer Nature Experiments [experiments.springernature.com]
- 3. [Synthesis of endorphins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 6. agilent.com [agilent.com]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. Effect of des-Tyr1-gamma-endorphin and des-Tyr1-alpha-endorphin on alpha-MPT-induced catecholamine disappearance in rat brain nuclei: a dose--response study - PubMed [pubmed.ncbi.nlm.nih.gov]
